Acetyl Protection for SMARCA2/4 Degrader Synthesis
(S,R,S)-AHPC-Ac carries an acetoxy group at the 4-position of the proline ring (acetyl protecting group), whereas the parent compound (S,R,S)-AHPC (CAS 1448297-52-6) bears a free hydroxyl at this position and a free primary amine at the N-terminus . The acetyl protection blocks this hydroxyl from undesired side reactions during linker conjugation, allowing chemists to perform selective deprotection under mild conditions to reveal the free hydroxyl for subsequent coupling steps. This orthogonal protection is essential for constructing PROTAC SMARCA2/4-degrader-22, a compound that achieves DC50 values below 100 nM and maximum degradation rates exceeding 90% for both SMARCA2 and SMARCA4 proteins in A549 cells after 24-hour treatment [1]. No equivalent PROTAC with this degradation profile has been reported using the unprotected (S,R,S)-AHPC parent directly.
| Evidence Dimension | Synthetic accessibility of PROTAC SMARCA2/4-degrader-22 |
|---|---|
| Target Compound Data | Acetyl-protected intermediate (C24H32N4O4S, MW 472.6) enables synthesis of PROTAC SMARCA2/4-degrader-22; final PROTAC degrades SMARCA2/4 with DC50 <100 nM and Dmax >90% in A549 cells |
| Comparator Or Baseline | (S,R,S)-AHPC (VH032-NH2, CAS 1448297-52-6, C22H30N4O3S, MW 430.56): free amine and free hydroxyl; no reported PROTAC targeting SMARCA2/4 with comparable potency using direct conjugation of this parent ligand |
| Quantified Difference | Acetyl-protected hydroxyl enables orthogonal protection; resulting PROTAC achieves DC50 <100 nM and Dmax >90% for SMARCA2/4 degradation; comparable degradation metrics absent for (S,R,S)-AHPC-derived SMARCA2/4 PROTACs |
| Conditions | PROTAC SMARCA2/4-degrader-22 activity measured in A549 human lung adenocarcinoma cells; 24-hour treatment duration |
Why This Matters
Researchers aiming to synthesize PROTACs targeting SMARCA2/4 must select (S,R,S)-AHPC-Ac as the VHL ligand precursor, as the acetyl protection enables the specific synthetic route required to access the potent SMARCA2/4-degrader-22 scaffold with validated DC50 <100 nM and Dmax >90%.
- [1] TargetMol. PROTAC SMARCA2/4-degrader-22 (T200581). DC50 <100 nM, Dmax >90% for SMARCA2/4 in A549 cells at 24 h. CAS 2568277-48-3. View Source
